molecular formula C5HCl3N2O B1310558 2,4,6-Trichloropyrimidine-5-carbaldehyde CAS No. 50270-27-4

2,4,6-Trichloropyrimidine-5-carbaldehyde

Cat. No.: B1310558
CAS No.: 50270-27-4
M. Wt: 211.43 g/mol
InChI Key: KVJIRFGNHAAUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trichloropyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C5HCl3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Mechanism of Action

The mechanism of action of 2,4,6-Trichloropyrimidine-5-carbaldehyde involves its ability to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles. This reactivity is due to the electron-deficient nature of the pyrimidine ring, which facilitates the attack by nucleophiles . The compound can also form Schiff bases through condensation reactions with amines, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

2,4,6-Trichloropyrimidine-5-carbaldehyde can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Properties

IUPAC Name

2,4,6-trichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl3N2O/c6-3-2(1-11)4(7)10-5(8)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJIRFGNHAAUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448827
Record name 2,4,6-trichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50270-27-4
Record name 2,4,6-trichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloro-5-pyrimidinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trichloropyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,4,6-Trichloropyrimidine-5-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2,4,6-Trichloropyrimidine-5-carbaldehyde
Reactant of Route 4
2,4,6-Trichloropyrimidine-5-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2,4,6-Trichloropyrimidine-5-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2,4,6-Trichloropyrimidine-5-carbaldehyde
Customer
Q & A

Q1: What makes 2,4,6-Trichloropyrimidine-5-carbaldehyde a versatile building block in organic synthesis?

A1: this compound possesses three chlorine atoms that are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the regioselective introduction of various substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. [, , ] Furthermore, the aldehyde functionality can be readily transformed into a diverse range of functional groups, further expanding its synthetic utility. [, , ]

Q2: What are some notable applications of this compound derivatives in medicinal chemistry?

A2: Derivatives of this compound have shown promise as potential therapeutic agents. For instance, 3-substituted 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidin-5(6H)-ones, synthesized using this compound as a starting material, exhibited potent inhibitory activity against xanthine oxidase, suggesting their potential as a new class of xanthine oxidase inhibitors. []

Q3: How has this compound been utilized in the development of redox catalysts?

A3: Researchers have leveraged this compound in the synthesis of pyridodipyrimidine derivatives, a class of compounds that demonstrate catalytic activity in the oxidation of alcohols. [, ] These pyridodipyrimidines function as NAD(P)+ model compounds and exhibit autorecycling capabilities, allowing for efficient oxidation under neutral conditions with high turnover numbers. [, ] The catalytic activity can be further enhanced by incorporating lipophilic substituents, particularly longer alkyl groups, at specific positions on the pyridodipyrimidine scaffold. []

Q4: Can you provide an example of how green chemistry principles have been applied to reactions involving this compound?

A4: One study focused on optimizing the synthesis of novel pyrimidines and pyrrolopyrimidines using this compound. [] The researchers prioritized green chemistry principles by investigating various phase transfer catalysts to facilitate a crucial C-N bond formation step via an SNAr mechanism. They discovered that tetrabutylammonium iodide (TBAI) was a more environmentally benign option compared to tetrabutylammonium bromide (TBAB) and cetyltrimethylammonium bromide (CTAB). This highlights the importance of exploring greener alternatives in synthetic methodologies involving this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.